molecular formula C8H11NO2 B13061601 1-Cyano-3-ethylcyclobutane-1-carboxylic acid

1-Cyano-3-ethylcyclobutane-1-carboxylic acid

Cat. No.: B13061601
M. Wt: 153.18 g/mol
InChI Key: RHPZMHTTWMEWNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Cyano-3-ethylcyclobutane-1-carboxylic acid is a synthetic cyclobutane derivative designed for research and development applications. This compound features a carboxylic acid and a nitrile (cyano) group on the same cyclobutane ring, making it a versatile building block for medicinal chemistry and organic synthesis. The strained cyclobutane ring is of significant interest in drug discovery for its potential to improve the physicochemical properties of therapeutic candidates . The presence of both carboxylic acid and nitrile functional groups on the same ring structure allows this molecule to undergo various transformations. The carboxylic acid can be used in amide coupling reactions or converted to other esters, while the electron-withdrawing nitrile group can influence the acidity of the ring system and be further functionalized . Compounds with similar structures, such as ethyl 1-cyanocyclobutane-1-carboxylate, are well-established in chemical supplier catalogs, underscoring the utility of this chemotype in constructing more complex molecules . Researchers can employ this bifunctional reagent in the synthesis of novel compound libraries, as a precursor for heterocyclic systems, or in the development of peptidomimetics. Its structure is particularly valuable for creating conformationally constrained analogs, which are crucial in studying biological pathways and structure-activity relationships (SAR). This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C8H11NO2

Molecular Weight

153.18 g/mol

IUPAC Name

1-cyano-3-ethylcyclobutane-1-carboxylic acid

InChI

InChI=1S/C8H11NO2/c1-2-6-3-8(4-6,5-9)7(10)11/h6H,2-4H2,1H3,(H,10,11)

InChI Key

RHPZMHTTWMEWNV-UHFFFAOYSA-N

Canonical SMILES

CCC1CC(C1)(C#N)C(=O)O

Origin of Product

United States

Preparation Methods

Multi-Step Organic Synthesis Approach

The synthesis generally involves:

The exact reaction conditions (solvents, temperature, catalysts) vary depending on the chosen synthetic pathway but require optimization to maximize yield and purity.

Halogenation and Nucleophilic Substitution

A common strategy begins with halogenated cyclobutane esters or acids:

  • Halogenation is typically performed using bromine or chlorine in the presence of acid acceptors (e.g., sodium hydroxide, potassium acetate) and polar solvents such as acetonitrile or dimethylformamide.
  • The halogenated intermediate undergoes nucleophilic substitution with alkali metal cyanides (e.g., sodium cyanide) to replace the halogen with a cyano group.
  • Reaction temperatures are controlled between 0 and 80 °C to prevent side reactions and decomposition.

Hydrolysis to Carboxylic Acid

  • The cyano-substituted ester intermediates are hydrolyzed under alkaline conditions (e.g., 15% sodium hydroxide solution) at elevated temperatures (80–120 °C).
  • Acidification with strong acids such as hydrochloric acid precipitates the target carboxylic acid, which is isolated by filtration.

Alternative Chemoenzymatic Routes

Recent advances include chemoenzymatic cascades that avoid toxic cyanide reagents:

  • Reduction of carboxylic acid to aldehyde intermediates followed by enzymatic conversion to nitriles using hydroxylamine and oxidase enzymes.
  • These methods offer greener alternatives with high selectivity but are currently less common for cyclobutane derivatives.

Detailed Reaction Conditions and Yields

Step Reagents/Conditions Temperature (°C) Time Yield (%) Notes
Halogenation Bromine or chlorine, acid acceptor, polar solvent 0 to 50 Several hours 70–90 Use of water or polar organic solvents improves selectivity
Nucleophilic substitution Sodium or potassium cyanide, polar solvents 40 to 80 4 hours ~96 High yield with controlled stoichiometry
Hydrolysis NaOH (15%), acidification with HCl 80 to 120 2–4 hours 85–95 Crystalline acid obtained by filtration
Chemoenzymatic cascade (alternative) Hydroxylamine, oxidase enzymes, biphasic system Ambient to 37 6–24 hours 85–90 Cyanide-free, environmentally friendly

Comparative Analysis with Related Compounds

Feature 1-Cyano-3-ethylcyclobutane-1-carboxylic acid 2-Cyano-3,3-dimethyl-cyclopropane-1-carboxylic acid Cyanoacetates (general)
Ring size Cyclobutane (4-membered) Cyclopropane (3-membered) None (acyclic)
Halogenation complexity Moderate High (side products in bromination) Low to moderate
Nucleophilic substitution Requires controlled conditions Similar, but with more side products Generally straightforward
Hydrolysis conditions Alkaline hydrolysis at elevated temp Similar Similar
Yield range 85–96% overall 70–90% (affected by side products) 70–96%
Industrial applicability Emerging Established for insecticide intermediates Widely used in pharmaceuticals and adhesives

Research Findings and Optimization Notes

  • The choice of solvent and acid acceptor critically affects halogenation selectivity and yield. Polar solvents like dimethylformamide and acetonitrile are preferred.
  • Using stoichiometric or slight excess of cyanide improves substitution efficiency but requires careful handling due to toxicity.
  • Hydrolysis step benefits from controlled temperature to prevent degradation of the sensitive cyclobutane ring.
  • Chemoenzymatic approaches reduce hazardous waste and improve selectivity but currently have limitations in scale and substrate scope.
  • Optimization of reaction times and reagent ratios is crucial to minimize side products and maximize purity.

Chemical Reactions Analysis

Types of Reactions: 1-Cyano-3-ethylcyclobutane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives such as esters or amides.

    Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The cyano group can participate in nucleophilic substitution reactions, leading to the formation of different functionalized cyclobutane derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

    Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines, alcohols, or thiols under basic or acidic conditions.

Major Products:

    Oxidation: Esters, amides, or carboxylate salts.

    Reduction: Amines or amides.

    Substitution: Functionalized cyclobutane derivatives with various substituents.

Scientific Research Applications

1-Cyano-3-ethylcyclobutane-1-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery and development.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-Cyano-3-ethylcyclobutane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The cyano group can act as an electrophile, participating in various biochemical reactions. The carboxylic acid group can form hydrogen bonds and ionic interactions with biological molecules, influencing their activity and function. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

1-Cyanocyclobutanecarboxylic Acid (CAS: 30491-91-9)

  • Substituents: Cyano group at position 1.
  • Molecular Weight : 137.14 g/mol.
  • Key Differences : Lacks the ethyl group, resulting in lower molecular weight and altered lipophilicity.
Property This compound 1-Cyanocyclobutanecarboxylic Acid
Molecular Weight 153.18 g/mol 137.14 g/mol
Substituents Cyano, ethyl Cyano
Commercial Availability Discontinued Available
Key Applications Lab research Synthetic intermediate

Amino-Substituted Cyclobutane Derivatives

1-Aminocyclobutane-1-carboxylic Acid (ACBC; CAS: 22264-50-2)

  • Substituents: Amino (-NH₂) group at position 1.
  • Molecular Weight : 116.14 g/mol (C-11 labeled variant used in imaging).
  • Key Differences: Amino group enhances tumor-targeting properties compared to cyano derivatives.
  • Applications : Radiolabeled with C-11 or F-18 for positron emission tomography (PET) imaging of brain tumors. Demonstrates high tumor-to-brain uptake ratios (5.58–6.61 in rats) and low toxicity .

1-Amino-3-fluorocyclobutane-1-carboxylic Acid ([¹⁸F]FACBC)

  • Substituents: Amino and fluorine (-F) groups.
  • Molecular Weight : 135.12 g/mol (¹⁸F-labeled).
  • Key Differences: Fluorine substitution improves PET imaging resolution. Achieves tumor-to-normal tissue ratios of 6:1 in glioblastoma patients .
Property This compound ACBC [¹⁸F]FACBC
Functional Groups Cyano, ethyl Amino Amino, fluorine
Imaging Utility None reported High tumor specificity Enhanced PET resolution
Toxicity Not assessed Non-toxic in animals Low radiation dose

Aromatic and Halogen-Substituted Derivatives

1-Benzylcyclobutane-1-carboxylic Acid (CAS: 114672-02-5)

  • Substituents : Benzyl (-C₆H₅CH₂) group.
  • Molecular Weight : 190.24 g/mol.
  • Classified as non-hazardous, used in R&D .

1-(3-Chlorophenyl)-3-methylcyclobutane-1-carboxylic Acid (CAS: 1340521-86-9)

  • Substituents : 3-Chlorophenyl and methyl (-CH₃).
  • Molecular Weight : 224.69 g/mol.
  • Key Differences : Chlorine enhances electrophilicity; methyl group reduces steric hindrance compared to ethyl.
Property This compound 1-Benzylcyclobutane-1-carboxylic Acid 1-(3-Chlorophenyl)-3-methylcyclobutane-1-carboxylic Acid
Substituent Type Aliphatic (ethyl, cyano) Aromatic (benzyl) Aromatic (chlorophenyl), aliphatic (methyl)
Molecular Weight 153.18 g/mol 190.24 g/mol 224.69 g/mol
Hazard Profile Not classified Non-hazardous Warning (H302, H315, H319, H335)

Carboxylic Acid Derivatives with Multiple Functional Groups

1,1-Cyclobutanedicarboxylic Acid (CAS: 5445-51-2)

  • Substituents : Two carboxylic acid (-COOH) groups.
  • Molecular Weight : 144.12 g/mol.
  • Used as a carboplatin impurity reference standard .

1-Ethynylcyclobutane-1-carboxylic Acid (CID: 92042976)

  • Substituents : Ethynyl (-C≡CH) group.
  • Molecular Weight : 140.14 g/mol.
  • Key Differences : Triple bond introduces rigidity and reactivity, diverging from ethyl’s steric effects .

Biological Activity

1-Cyano-3-ethylcyclobutane-1-carboxylic acid (CECA) is a compound characterized by its unique cyclobutane structure, featuring a cyano and a carboxylic acid functional group. Its molecular formula is C7H9NO2C_7H_9NO_2 with a molecular weight of approximately 153.181 g/mol. While specific biological activity data for CECA is limited, compounds with similar structures often exhibit significant biological properties, including antimicrobial and anti-inflammatory activities. This article explores the potential biological activities of CECA, drawing from available research findings and case studies.

The physical properties of CECA include:

  • Boiling Point : 324.3 °C
  • Melting Point : 68-69 °C

These properties suggest that CECA is stable under various conditions, which is essential for its potential applications in biological studies.

Potential Biological Activities

Despite the limited direct studies on CECA, its structural analogs provide insights into possible biological activities:

  • Antimicrobial Activity : Similar compounds have demonstrated effectiveness against various pathogens, including Mycobacterium tuberculosis. For example, phenylcyclobutane carboxamides have shown MIC values ranging from 6.9 µM to 23 µM against M. tuberculosis .
  • Anti-inflammatory Properties : Compounds containing cyano and carboxylic acid groups are often involved in anti-inflammatory pathways, potentially interacting with biological targets that mediate inflammation.
  • Cytotoxicity : The cytotoxic effects of related compounds have been evaluated against HepG2 cells, highlighting the importance of structure-activity relationship (SAR) studies in understanding the potential toxicity and therapeutic windows of compounds like CECA .

Structure-Activity Relationship (SAR)

Understanding the SAR of compounds similar to CECA can provide valuable insights into its biological activity:

  • Analog Comparison : A comparison of structurally similar compounds reveals variations in their biological activities based on functional group modifications. For instance:
Compound NameMolecular FormulaKey Features
1-Cyano-3-hydroxycyclobutane-1-carboxylic acidC₆H₇NO₃Contains a hydroxyl group; potential for different reactivity
1-Ethylcyclobutane-1-carboxylic acidC₇H₁₂O₂Lacks cyano group; primarily used as a building block
1-Amino-3-ethylcyclobutane-1-carboxylic acidC₇H₁₃NO₂Contains an amino group; may exhibit different biological activity
1-Cyano-3-propylcyclobutane-1-carboxylic acidC₈H₁₃NO₂Similar structure but with a propyl substituent; alters physical properties

These analogs illustrate how modifications can influence chemical reactivity and biological interactions, suggesting that CECA may possess unique properties due to its specific combination of functionalities.

Case Studies

Several studies have explored the biological activity of compounds structurally related to CECA:

  • Inhibition of Mycobacterium tuberculosis : A study identified novel chemical entities that inhibit M. tuberculosis growth through high-throughput screening. Compounds with structural similarities to CECA showed promising activity, indicating potential for further development as therapeutic agents .
  • Cytotoxicity Assessment : Research on related compounds has evaluated their cytotoxic effects against human liver cells (HepG2), providing a basis for assessing the safety profile of CECA in future studies .

Q & A

Basic: What are the established synthetic routes for 1-cyano-3-ethylcyclobutane-1-carboxylic acid, and what are their mechanistic considerations?

Methodological Answer:
The compound can be synthesized via alkylation or condensation reactions. A common approach involves the hydrolysis of precursors such as ethyl cyanoacetate derivatives. For example, cyclobutane derivatives are often synthesized by reacting trimethylene bromide with ethyl cyanoacetate under basic conditions (e.g., sodium ethoxide), followed by hydrolysis of the ester group to yield the carboxylic acid . Key mechanistic steps include nucleophilic substitution and decarboxylation. Reaction optimization should focus on controlling steric hindrance from the ethyl substituent and ensuring regioselectivity during cyclobutane ring formation.

Advanced: How can stereochemical outcomes be controlled during the synthesis of this compound?

Methodological Answer:
Stereochemical control requires careful selection of reaction conditions and catalysts. For instance, asymmetric catalysis or chiral auxiliaries can enforce specific configurations during cyclobutane ring closure. Retrosynthetic analysis tools (e.g., PISTACHIO or Reaxys databases) suggest using enantioselective alkylation or ring-strain-driven rearrangements to direct stereochemistry . Advanced characterization techniques like X-ray crystallography or chiral HPLC are critical for verifying stereochemical purity .

Basic: What safety precautions are recommended for handling this compound in laboratory settings?

Methodological Answer:
While direct toxicity data for this compound is limited, analogous cyclobutane carboxylic acids require respiratory protection (NIOSH-approved masks), nitrile gloves, and eye/face shields due to potential irritancy . Work in a fume hood to avoid inhalation of volatile byproducts (e.g., carbon oxides from decomposition) . Store in a cool, ventilated area away from strong oxidizers to prevent hazardous reactions .

Advanced: How can researchers resolve contradictions in reported physicochemical data (e.g., solubility, stability) for this compound?

Methodological Answer:
Contradictions often arise from differences in experimental conditions (e.g., solvent polarity, temperature). To validate

  • Perform solubility studies using standardized solvents (e.g., water, DMSO) under controlled temperatures.
  • Use differential scanning calorimetry (DSC) to determine decomposition temperatures and thermogravimetric analysis (TGA) for stability profiling .
  • Cross-reference with high-quality databases (e.g., PubChem, DSSTox) while excluding unreliable sources like benchchem .

Basic: What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR : 1^1H and 13^{13}C NMR can confirm the cyclobutane ring structure and substituent positions. The cyano group (-CN) appears as a sharp singlet in 13^{13}C NMR (~110–120 ppm) .
  • IR : Strong absorption bands at ~2250 cm1^{-1} (C≡N stretch) and ~1700 cm1^{-1} (carboxylic acid C=O) are diagnostic .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (expected: ~167.18 g/mol for C8_8H11_{11}NO2_2) and fragments related to cyclobutane ring cleavage .

Advanced: What strategies optimize the yield of this compound in multistep syntheses?

Methodological Answer:

  • Stepwise Optimization : Isolate intermediates (e.g., ester or nitrile precursors) to minimize side reactions. For example, purify the ethyl ester intermediate via fractional distillation before hydrolysis .
  • Catalysis : Use phase-transfer catalysts to enhance reaction rates in biphasic systems.
  • Green Chemistry : Replace toxic solvents (e.g., DMF) with ionic liquids or scCO2_2 to improve sustainability and yield .

Basic: What are the known biological or medicinal applications of structurally related cyclobutane carboxylic acids?

Methodological Answer:
Cyclobutane derivatives are used in radiopharmaceuticals (e.g., 18^{18}F-labeled analogs for PET imaging) and as enzyme inhibitors. For example, 1-amino-3-fluorocyclobutane-1-carboxylic acid (FACBC) is a tumor-seeking agent in oncology research . While specific data for this compound is limited, its cyano group may confer metabolic stability for drug development .

Advanced: How can computational modeling predict the reactivity or pharmacokinetics of this compound?

Methodological Answer:

  • DFT Calculations : Model transition states to predict reaction pathways (e.g., ring-opening under acidic conditions) .
  • ADMET Prediction : Tools like SwissADME estimate logP (lipophilicity) and metabolic susceptibility based on the ethyl and cyano substituents .
  • Molecular Dynamics : Simulate interactions with biological targets (e.g., enzymes) to guide structural modifications .

Basic: What are the storage conditions to ensure long-term stability of this compound?

Methodological Answer:
Store in airtight containers under inert gas (argon or nitrogen) at 2–8°C to prevent moisture absorption and oxidative degradation. Avoid exposure to light, as UV radiation may catalyze cyclobutane ring opening .

Advanced: How can researchers address the lack of acute toxicity data for this compound?

Methodological Answer:

  • Read-Across Analysis : Use data from structurally similar compounds (e.g., 1-aminocyclobutane carboxylic acids) to estimate toxicity .
  • In Silico Toxicology : Apply QSAR models (e.g., ProTox-II) to predict LD50_{50} and hepatotoxicity .
  • Pilot In Vivo Studies : Conduct acute toxicity tests in rodent models under OECD guidelines, starting with low doses (10–100 mg/kg) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.